molecular formula C17H19N3OS B12803735 4-Oxo-6-phenyl-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazine-5-carbonitrile CAS No. 61628-74-8

4-Oxo-6-phenyl-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazine-5-carbonitrile

Cat. No.: B12803735
CAS No.: 61628-74-8
M. Wt: 313.4 g/mol
InChI Key: VIAHYDZVPIIMSJ-UHFFFAOYSA-N
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Description

4-Oxo-6-phenyl-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazine-5-carbonitrile is a heterocyclic compound with a unique structure that includes a thiazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-6-phenyl-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted thioamide with a nitrile in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-6-phenyl-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Oxo-6-phenyl-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-6-phenyl-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-6-phenyl-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazine-5-carbonitrile: shares similarities with other thiazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications .

Properties

CAS No.

61628-74-8

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

4-oxo-6-phenyl-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazine-5-carbonitrile

InChI

InChI=1S/C17H19N3OS/c1-11(2)19-17-20(12(3)4)16(21)14(10-18)15(22-17)13-8-6-5-7-9-13/h5-9,11-12H,1-4H3

InChI Key

VIAHYDZVPIIMSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=C1N(C(=O)C(=C(S1)C2=CC=CC=C2)C#N)C(C)C

Origin of Product

United States

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